Lipophilic Ligand Efficiency (LLE) Margin Over the Benzhydryl Analog
The target compound (XLogP3-AA = 0.9 [1]) demonstrates a substantial lipophilicity reduction versus the benzhydryl analog 4-(2-(1H-imidazol-1-yl)ethyl)-N-benzhydrylpiperazine-1-carboxamide (predicted XLogP3-AA ≈ 3.2 ). This 2.3 log unit difference translates into a markedly lower LLE (Lipophilic Ligand Efficiency) baseline, theoretically reducing the risk of promiscuous binding and phospholipidosis—a common pitfall in the optimization of imidazole-based GPCR antagonists [2].
| Evidence Dimension | XLogP3-AA (computed logP) |
|---|---|
| Target Compound Data | 0.9 |
| Comparator Or Baseline | 4-(2-(1H-imidazol-1-yl)ethyl)-N-benzhydrylpiperazine-1-carboxamide (predicted XLogP3-AA ≈ 3.2) |
| Quantified Difference | ΔXLogP3-AA ≈ -2.3 log units |
| Conditions | Predicted via XLogP3 3.0 algorithm (PubChem 2021.05.07 release); comparator value estimated from structurally-aligned nearest neighbor |
Why This Matters
Lower lipophilicity directly favors aqueous solubility and reduces non-specific binding, making the target compound a more tractable starting point for lead optimization campaigns seeking to balance potency with ADMET properties.
- [1] PubChem Compound Summary for CID 71788601, 4-(2-(1H-imidazol-1-yl)ethyl)-N-cyclohexylpiperazine-1-carboxamide, U.S. National Library of Medicine, https://pubchem.ncbi.nlm.nih.gov/compound/71788601 (accessed May 2026). View Source
- [2] Leeson, P. D.; Springthorpe, B. The influence of drug-like concepts on decision-making in medicinal chemistry. Nat. Rev. Drug Discov. 2007, 6, 881–890. View Source
